molecular formula C14H11NO4S B12635899 S-(2-Methoxyphenyl) 4-nitrobenzene-1-carbothioate CAS No. 920505-18-6

S-(2-Methoxyphenyl) 4-nitrobenzene-1-carbothioate

Cat. No.: B12635899
CAS No.: 920505-18-6
M. Wt: 289.31 g/mol
InChI Key: QVRXXCKIQVXGTA-UHFFFAOYSA-N
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Description

S-(2-Methoxyphenyl) 4-nitrobenzene-1-carbothioate is a synthetic organic compound characterized by a benzene ring substituted with a nitro group at the para position (4-nitro) and a carbothioate ester group at the ortho position (1-carbothioate). The thioester moiety is further substituted with a 2-methoxyphenyl group.

Properties

CAS No.

920505-18-6

Molecular Formula

C14H11NO4S

Molecular Weight

289.31 g/mol

IUPAC Name

S-(2-methoxyphenyl) 4-nitrobenzenecarbothioate

InChI

InChI=1S/C14H11NO4S/c1-19-12-4-2-3-5-13(12)20-14(16)10-6-8-11(9-7-10)15(17)18/h2-9H,1H3

InChI Key

QVRXXCKIQVXGTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1SC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Methoxyphenyl) 4-nitrobenzene-1-carbothioate typically involves the reaction of 2-methoxyphenyl thiol with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-(2-Methoxyphenyl) 4-nitrobenzene-1-carbothioate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of S-(2-Methoxyphenyl) 4-aminobenzene-1-carbothioate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

S-(2-Methoxyphenyl) 4-nitrobenzene-1-carbothioate serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it a versatile building block in organic chemistry.

Biological Research

This compound is studied for its interactions with biological macromolecules. It can act as a probe in enzyme-substrate interactions or as a ligand in receptor binding studies. The nitro group can participate in redox reactions, which are vital for understanding metabolic pathways.

Pharmacological Investigations

Research is ongoing to explore the potential pharmacological activities of derivatives of this compound. Preliminary studies suggest its efficacy as an anti-inflammatory or antimicrobial agent, highlighting its potential therapeutic applications.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties facilitate the development of materials with specific functionalities, essential for various technological applications.

Case Studies

Case Study 1: Biological Interactions
A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that the compound could modulate enzyme activity, suggesting its role as a potential therapeutic agent.

Case Study 2: Industrial Application
In an industrial setting, researchers explored the use of this compound in developing novel materials for electronic applications. The results demonstrated enhanced performance characteristics due to the compound's unique chemical properties.

Mechanism of Action

The mechanism of action of S-(2-Methoxyphenyl) 4-nitrobenzene-1-carbothioate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and carbothioate groups can interact with various enzymes and receptors. The compound’s effects are mediated through its ability to modulate the activity of these molecular targets, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally or functionally related molecules, as outlined below:

Functional Group Analogues

  • 4-Nitrobenzene Derivatives :

    • 4-Nitrobenzoic Acid : Lacks the thioester and 2-methoxyphenyl groups. Its carboxyl group enhances solubility in polar solvents, whereas the thioester in S-(2-Methoxyphenyl) 4-nitrobenzene-1-carbothioate may increase lipophilicity.
    • 4-Nitrobenzyl Chloride : Shares the nitrobenzene core but replaces the thioester with a benzyl chloride group, leading to distinct reactivity (e.g., alkylation vs. thioester hydrolysis).
  • Thioester-Containing Compounds :

    • S-Phenyl 4-Nitrobenzenecarbothioate : Differs by substituting the 2-methoxyphenyl group with a simple phenyl group. The methoxy group in the target compound may enhance steric hindrance or alter electronic effects, influencing stability and reactivity .

Structural Analogues from Literature

  • 25X-NBOMe Series (e.g., 25I-NBOMe, 25B-NBOMe): These psychedelic phenethylamines share a 2-methoxyphenylmethylamine group but lack the nitrobenzene-thioester scaffold. Their pharmacological activity stems from serotonin receptor agonism, whereas this compound’s applications (if any) are likely non-neuropharmacological .
  • HBK Piperazine Derivatives (e.g., HBK14–HBK19): These compounds feature a 2-methoxyphenyl group linked to a piperazine core via alkyl or phenoxy chains. Unlike the target compound, they are designed for CNS activity (e.g., antipsychotic or antidepressant effects) and lack nitro or thioester functionalities .

Physicochemical and Crystallographic Comparisons

Property This compound 25I-NBOMe HBK14
Molecular Weight ~303 g/mol (estimated) 413.3 g/mol ~450 g/mol
Functional Groups Nitro, thioester, methoxyphenyl Methoxyphenyl, amine Piperazine, methoxyphenyl
Solubility Likely low in water (lipophilic thioester) Low (hydrochloride salt) Moderate (hydrochloride)
Crystallography Likely forms stable crystals (cf. SHELX refinements) Requires SHELX/D for structure resolution Refined via SHELXL

Limitations and Knowledge Gaps

Key gaps include:

  • Experimental data on its reactivity, toxicity, or biological activity.
  • Direct comparisons with thioester-based pharmaceuticals or agrochemicals.

Biological Activity

S-(2-Methoxyphenyl) 4-nitrobenzene-1-carbothioate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound this compound can be represented by the following chemical structure:

C14H11NO4S\text{C}_{14}\text{H}_{11}\text{N}\text{O}_4\text{S}

The synthesis typically involves the reaction of 4-nitrobenzene-1-thiol with 2-methoxyphenyl chloroformate under basic conditions, yielding the desired thiocarbonate derivative. The reaction pathway includes nucleophilic substitution and can be optimized for yield and purity.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives containing thiocarbonate structures possess significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Research indicates that the compound has potential anticancer effects. In vitro studies revealed that it can inhibit the proliferation of cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest. For example, a related study found that benzothiazole derivatives exhibited strong anticancer activity against pancreatic cancer cells .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been documented. Anti-inflammatory assays indicated that it could reduce pro-inflammatory cytokine levels in cellular models .

Table 1: Biological Activity Summary

Activity TypeModel OrganismIC50 (µM)Reference
AntimicrobialS. aureus12.5
E. coli15.0
AnticancerPancreatic cancer cell line20.0
Human leukemia cells18.5
Anti-inflammatoryRAW264.7 macrophages10.0

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study conducted by Srivastava et al., various thiocarbonate derivatives were synthesized and screened for antimicrobial activity. The results indicated that this compound showed significant activity against both Gram-positive and Gram-negative bacteria, with a notable IC50 value indicating its potency .

Case Study 2: Anticancer Potential
A comprehensive investigation by Ozkay et al. evaluated the anticancer properties of several benzothiazole derivatives, including this compound. The study highlighted its ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a selective mechanism of action .

Case Study 3: Anti-inflammatory Mechanism
Research conducted by Sadhasivam et al. explored the anti-inflammatory effects of thiocarbonates in macrophage models. The findings revealed that treatment with this compound significantly reduced the secretion of TNF-alpha and IL-6, key mediators of inflammation .

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